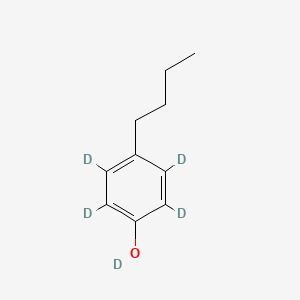

4-Butylphenol-d5

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

1-butyl-2,3,5,6-tetradeuterio-4-deuteriooxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O/c1-2-3-4-9-5-7-10(11)8-6-9/h5-8,11H,2-4H2,1H3/i5D,6D,7D,8D/hD | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYYZDBDROVLTJU-QBYFNKCPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1CCCC)[2H])[2H])O[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Data and Properties

Comparative Physical Properties

| Property | 4-Butylphenol | This compound | Source(s) |

| Molecular Formula | C₁₀H₁₄O | C₁₀H₉D₅O | wikipedia.orgnih.govthermofisher.comchemsrc.com |

| Molecular Weight | 150.22 g/mol | ~155.24 g/mol | wikipedia.orgnih.govthermofisher.comchemsrc.com |

| Appearance | White solid | Not specified | wikipedia.orgnih.gov |

| Melting Point | 99.5 °C | Not specified | wikipedia.org |

| Boiling Point | 239.8 °C | 246.2 ± 9.0 °C | wikipedia.orgchemsrc.com |

| Density | 0.908 g/cm³ (at 20 °C) | 1.0 ± 0.1 g/cm³ | wikipedia.orgchemsrc.com |

| Solubility in Water | 0.6 g/L (at 20 °C) | Not specified | wikipedia.org |

Note: Exact physical properties for this compound may vary depending on the specific deuteration pattern and supplier. The molecular weight for the deuterated form is an approximation based on the addition of five deuterium atoms.

Applications in Research

Deuterated compounds like this compound are primarily employed in research settings for their utility in analytical chemistry symeres.commoravek.comclearsynth.com. Their role as internal standards in quantitative techniques such as LC-MS is crucial for achieving high precision and accuracy researchgate.netclearsynth.com. By enabling the precise determination of analyte concentrations and compensating for potential matrix effects, this compound facilitates reliable data acquisition in various scientific investigations clearsynth.com.

Principles of Isotope Dilution Mass Spectrometry

Isotope Dilution Mass Spectrometry (IDMS) is a powerful quantitative technique that relies on the addition of a known amount of an isotopically enriched analogue of the analyte to a sample. The principle is to alter the natural isotopic composition of the analyte by adding a "spike" of a different isotopic ratio. By measuring the resulting isotopic composition using mass spectrometry, the original concentration of the analyte in the sample can be accurately calculated osti.govup.ac.zaontosight.airsc.orgwikipedia.org.

Quantitative Advantages of Stable Isotope-Labeled Internal Standards

Stable isotope-labeled internal standards, such as this compound, offer significant quantitative advantages. Because they are chemically identical to the target analyte but possess a different mass due to the incorporation of stable isotopes (e.g., deuterium, ¹³C, ¹⁵N), they behave identically throughout the analytical process, including extraction, chromatography, and ionization musechem.comsigmaaldrich.comscispace.comnih.gov. This similarity ensures that any losses or variations affecting the analyte will also affect the labeled standard to the same extent. Consequently, the ratio of the analyte's signal to the internal standard's signal remains constant, irrespective of sample preparation inefficiencies or instrument fluctuations musechem.comsigmaaldrich.comscispace.com. This leads to improved accuracy, precision, and sensitivity, especially in trace analysis musechem.com. Deuterated standards are often preferred as they typically exhibit minimal differences in chromatographic behavior and ionization efficiency compared to their non-deuterated counterparts, while providing a distinct mass shift for easy differentiation sigmaaldrich.comscispace.com.

Mitigation of Matrix Effects and Sample Preparation Variability

Complex sample matrices, such as biological fluids, environmental samples, or food extracts, often contain numerous co-eluting compounds that can interfere with the ionization process of the target analyte in mass spectrometry. This phenomenon, known as matrix effects, can lead to signal suppression or enhancement, compromising the accuracy of quantification chromatographyonline.comnih.govdrawellanalytical.comusp.org. Stable isotope-labeled internal standards are highly effective in mitigating these effects. By co-eluting with the analyte and experiencing similar matrix-induced ionization changes, the internal standard effectively corrects for these variations when the analyte-to-standard ratio is used for quantification chromatographyonline.comnih.govdrawellanalytical.comusp.org. Furthermore, any losses incurred during sample preparation steps, such as extraction or purification, are compensated for by the internal standard, as it undergoes the same losses musechem.comnih.gov. This dual capability of correcting for both matrix effects and sample preparation variability makes IDMS with stable isotope-labeled standards a gold standard for accurate quantitative analysis ontosight.aimusechem.comscispace.comnih.govchromatographyonline.comnih.govdrawellanalytical.comusp.org.

Chromatographic Separation Techniques

Effective separation of the target analyte from matrix components and other analytes is crucial before detection and quantification. Gas Chromatography (GC) coupled with Mass Spectrometry (MS) is a widely employed technique for the analysis of volatile and semi-volatile compounds, including many phenolic compounds.

Gas Chromatography (GC) Coupled with Mass Spectrometry (MS)

GC-MS is a powerful analytical tool that combines the separation capabilities of gas chromatography with the identification and quantification power of mass spectrometry nih.govmatec-conferences.orgmdpi.comresearchgate.netepa.govthermofisher.com. GC separates compounds based on their volatility and interaction with the stationary phase of the GC column, while MS detects and identifies them based on their mass-to-charge ratio and fragmentation patterns. This combination allows for the analysis of complex mixtures with high selectivity and sensitivity nih.govmatec-conferences.orgmdpi.comresearchgate.netthermofisher.com.

The choice of a GC column is critical for achieving optimal separation of phenolic compounds. Phenols, being polar and capable of hydrogen bonding, often require specific column chemistries to ensure efficient separation and good peak shape. Capillary columns, particularly those with fused silica, are preferred over packed columns due to their higher resolution, sensitivity, and faster analysis times epa.govthermofisher.comshimadzu.comtrajanscimed.comfishersci.ca.

Many phenolic compounds, due to their hydroxyl groups, are relatively polar and less volatile, which can lead to poor peak shape (tailing) and reduced sensitivity in GC analysis nih.govresearchgate.netnih.govacs.org. To overcome these limitations, derivatization is often employed. Derivatization chemically modifies the analyte to increase its volatility, thermal stability, and detector response nih.govnih.govacs.org.

Silylation is a common and effective derivatization strategy for phenols. Reagents such as N-methyl-N-trimethylsilyl trifluoroacetamide (MSTFA) or bis(trimethylsilyl)trifluoroacetamide (BSTFA) react with the hydroxyl groups of phenols, replacing the acidic proton with a trimethylsilyl (TMS) group nih.govnih.govacs.orgbiorxiv.orgnih.gov. This significantly reduces the polarity and increases the volatility of the compounds, leading to sharper peaks and improved sensitivity in GC-MS analysis nih.govnih.govacs.orgbiorxiv.orgnih.gov. For example, derivatization with MSTFA has been shown to provide higher peak abundances for phenolics compared to BSTFA biorxiv.org. Other derivatization agents like diazomethane or pentafluorobenzyl bromide (PFBBr) can also be used, followed by GC analysis with flame ionization detection (FID) or electron capture detection (ECD), respectively epa.gov. The choice of derivatization reagent and solvent can significantly impact the reaction rate and efficiency; for instance, acetone has been found to accelerate silylation reactions acs.orgnih.gov.

Compound List

Distinct Mass Spectral Signatures and Fragmentation Patterns

Deuterated compounds like this compound exhibit distinct mass-to-charge ratios (m/z) compared to their non-deuterated counterparts due to the incorporation of deuterium atoms. This mass shift is crucial for their identification and quantification in mass spectrometry. While specific fragmentation patterns for this compound are not extensively detailed in the provided search results, it is understood that deuterated analogues generally follow similar fragmentation pathways as the parent compound, but with a mass shift corresponding to the deuterium incorporation. For instance, the non-deuterated 4-butylphenol (C10H14O) has a molecular weight of approximately 150.10 Da massbank.eumassbank.euresearchgate.net. The incorporation of five deuterium atoms (d5) would shift the molecular ion mass of this compound to approximately 155.15 Da. This difference in m/z allows for the selective detection of the internal standard and the analyte in mass spectrometric analyses, such as GC-MS or LC-MS/MS. The characteristic fragmentation of phenols often involves the loss of alkyl chains or the hydroxyl group, producing ions that are also shifted in mass for the deuterated standard.

Quantitative Signal Processing and Data Analysis

In quantitative analysis, this compound serves as an internal standard by being added to samples and calibration standards at a known concentration. The analytical method, typically Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS), measures the peak areas of both the analyte and the internal standard. The quantitative signal processing relies on the ratio of the analyte's peak area to the internal standard's peak area. This ratio is then plotted against known concentrations of the analyte in calibration standards to generate a calibration curve.

The peak area ratio (Analyte Peak Area / Internal Standard Peak Area) is used to correct for variations that may occur during sample preparation, injection, or ionization processes. For example, if a sample is under-injected, both the analyte and the internal standard signals will decrease proportionally, but their ratio will remain relatively constant, thus maintaining the accuracy of the quantification scioninstruments.comresearchgate.net. Calibration curves are typically generated using linear regression analysis, often with a weighted (e.g., 1/x) approach to account for heteroscedasticity, plotting the peak area ratio against the concentration ratio dphen1.comnih.govumd.eduuknml.com. The concentration of the analyte in unknown samples is then determined by interpolating its corresponding peak area ratio onto this calibration curve.

Method Validation and Quality Assurance Protocols

Method validation is a critical step to ensure that an analytical procedure is reliable, accurate, and suitable for its intended purpose. When using this compound as an internal standard, several validation parameters must be assessed.

Assessment of Linearity and Calibration Range

Linearity refers to the ability of the analytical method to obtain test results that are directly proportional to the concentration of the analyte within a given range europa.euresearchgate.netdemarcheiso17025.com. For methods employing this compound, linearity is typically assessed by preparing calibration standards with varying concentrations of the analyte, spiked with a constant amount of the internal standard. The peak area ratios of the analyte to the internal standard are then plotted against the known analyte concentrations. A linear relationship, usually with a coefficient of determination (R²) greater than 0.99, is expected over the defined calibration range dphen1.comnih.govresearchgate.net. The calibration range for this compound as an internal standard would encompass the expected concentrations of the target analyte in the samples. Studies using similar deuterated internal standards for alkylphenols have demonstrated linearity over specified ranges, often using seven calibration points dphen1.com. The calibration range can be established from the Limit of Quantitation (LOQ) up to a concentration that represents the upper limit of expected analyte levels demarcheiso17025.com.

Evaluation of Analytical Precision (Repeatability and Reproducibility)

Analytical precision evaluates the closeness of agreement between a series of measurements obtained from the same sample under prescribed conditions. It is typically assessed through repeatability (intra-assay precision) and reproducibility (inter-assay or inter-laboratory precision) researchgate.netedqm.eu. Repeatability is evaluated by performing multiple measurements of the same sample within a short period, while reproducibility assesses variability over longer periods or across different laboratories. For methods using this compound, precision is often expressed as the relative standard deviation (RSD) of the peak area ratios or the calculated analyte concentrations. Studies using deuterated internal standards for related compounds have reported high precisions, with intra- and inter-day RSDs typically ranging from 1-6% nih.gov or less than 17.8% and 20.0% for intra- and inter-batch precision, respectively dphen1.com.

Determination of Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably detected, while the Limit of Quantitation (LOQ) is the lowest concentration that can be reliably quantified with acceptable precision and accuracy europa.eunih.goveflm.eu. These limits are crucial for determining the sensitivity of the analytical method. When this compound is used as an internal standard, the LOD and LOQ are determined for the target analyte, ensuring that the internal standard itself is present at a concentration that allows for accurate quantification at these low levels. Reported LOQs for similar analytical methods using deuterated standards in environmental water analysis range from 0.1 to 20.0 ng/L dphen1.com, and in human urine analysis, LOQs were found to be between 0.1 and 0.3 ng/mL nih.gov. One study reported an LOQ of 0.1 µg/L for 4-tert-butylphenol using GC-MS analytice.comoiv.int.

Recovery Studies and Accuracy Assessment

Recovery studies and accuracy assessments are performed to evaluate how well the analytical method can determine the true amount of analyte in a sample. Accuracy is often assessed by measuring the recovery of the analyte from spiked samples. Recovery is typically calculated as the ratio of the measured concentration to the spiked concentration, expressed as a percentage. High recoveries, generally between 80% and 110%, indicate good accuracy dphen1.comnih.govresearchgate.netnih.gov. When this compound is used as an internal standard, it helps to correct for losses or variations during sample preparation and analysis, thereby improving the accuracy of the results. Studies using deuterated internal standards have reported excellent accuracy, with mean recoveries ranging from 92% to 105% nih.gov and satisfactory recoveries between 80.1% and 110.2% dphen1.com.

Compound List:

this compound

4-Butylphenol

4-tert-octylphenol

4-nonylphenols

Bisphenol A

Pentachlorophenol

Tetrabromobisphenol A

Selectivity and Matrix Effect Evaluation

The accurate quantification of analytes in complex matrices using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) is critically dependent on the method's selectivity and the management of matrix effects. This compound, as a stable isotope-labeled internal standard (SIL-IS), is employed to mitigate variations arising from sample preparation, chromatographic separation, and instrumental detection, particularly ionization efficiency in mass spectrometry wuxiapptec.com. The evaluation of selectivity and matrix effects is therefore paramount when utilizing this compound.

Selectivity

Selectivity in analytical chemistry refers to the ability of a method to measure the target analyte accurately in the presence of other components that may be present in the sample matrix nih.gov. When this compound is used as an internal standard for the analysis of 4-butylphenol, selectivity is typically demonstrated through:

Chromatographic Separation: Ensuring that 4-butylphenol and this compound are well-resolved from other compounds present in the sample matrix. This is visualized through chromatograms, where distinct peaks for the analyte and internal standard are observed at specific retention times unit.nomdpi.com.

Mass Spectrometric Specificity: Utilizing the unique mass-to-charge (m/z) ratios and fragmentation patterns of both 4-butylphenol and this compound. In LC-MS/MS, this involves selecting specific Multiple Reaction Monitoring (MRM) transitions (e.g., precursor ion to product ion) that are unique to each compound, thereby distinguishing them from isobaric or co-eluting interferents wuxiapptec.comstanford.edu. For instance, a study might use transitions like m/z 179 → 133 for 4-butylphenol and m/z 184 → 138 for this compound.

Blank Sample Analysis: Analyzing blank matrix samples to confirm the absence of interfering peaks at the retention times and m/z values corresponding to the analyte and internal standard.

Matrix Effect Evaluation

Matrix effects (MEs) refer to the alteration of the analyte's ionization efficiency caused by co-eluting substances from the sample matrix. These effects can manifest as ion suppression (reduced signal) or ion enhancement (increased signal), potentially leading to inaccurate quantification mdpi.comdphen1.comchromatographyonline.comresearchgate.net. Stable isotope-labeled internal standards like this compound are designed to co-elute with the analyte and experience similar matrix effects, thus compensating for these variations wuxiapptec.comchromatographyonline.com.

The evaluation of matrix effects when using this compound typically involves several methodologies:

Post-Extraction Spike Method: This is a common approach where a known amount of the analyte and internal standard is added to a blank matrix after sample extraction and clean-up. The response ratio (analyte/internal standard) from this spiked matrix is then compared to the response ratio obtained from a neat standard solution (prepared in mobile phase) at the same concentration dphen1.comresearchgate.netresearchgate.net. A ratio of 100% indicates no matrix effect, while values below 100% suggest ion suppression and values above 100% indicate ion enhancement.

For example, a study might report that for 4-butylphenol in a specific environmental matrix, the matrix effect, as determined by the post-extraction spike method using this compound, ranged from 95% to 105%. This would indicate that the presence of matrix components had a minimal impact on the ionization of both 4-butylphenol and its deuterated analog, suggesting effective compensation by the internal standard.

Post-Column Infusion: In this technique, a solution of the analyte (or its internal standard) is continuously infused into the LC eluent stream between the column outlet and the mass spectrometer inlet. A blank matrix sample is then injected through the LC system. Chromatographic regions where the infused analyte signal is suppressed or enhanced indicate the presence and location of matrix interferents mdpi.comchromatographyonline.com. If a blank matrix is unavailable, a labeled internal standard can be used mdpi.com.

Research findings often quantify matrix effects as a percentage, where:

A value close to 100% signifies minimal matrix effect and effective compensation by the internal standard. Studies have shown that SIL-IS, like this compound, can significantly improve signal reproducibility, with reported coefficients of variation (CV%) as low as 2.6% compared to 4.2% without an internal standard dphen1.com.

Analyte/Internal Standard Ratio Consistency: The effectiveness of an internal standard is also assessed by observing the consistency of the analyte-to-internal standard peak area ratio across different sample matrices and concentrations. If this ratio remains relatively constant despite variations in the sample matrix, it implies that the internal standard is successfully compensating for matrix-induced signal fluctuations chromatographyonline.com.

Data Table Example: Hypothetical Matrix Effect Evaluation for 4-Butylphenol using this compound

The following table illustrates hypothetical findings from a study evaluating matrix effects using this compound as an internal standard in LC-MS/MS analysis of environmental water samples. The matrix effect is assessed using the post-extraction spike method.

| Matrix Type | Analyte: 4-Butylphenol | Internal Standard: this compound | Analyte/IS Ratio (Neat) | Analyte/IS Ratio (Spiked Matrix) | Matrix Effect (%) |

| Blank Water | N/A | N/A | N/A | N/A | N/A |

| River Water | 50 ng/mL | 50 ng/mL | 1.00 ± 0.02 | 0.98 ± 0.03 | 98.0 |

| Lake Water | 50 ng/mL | 50 ng/mL | 1.00 ± 0.02 | 1.01 ± 0.03 | 101.0 |

| Wastewater | 50 ng/mL | 50 ng/mL | 1.00 ± 0.02 | 0.95 ± 0.04 | 95.0 |

| Average ME | 98.0 | ||||

| RSD of ME | 2.9% |

Note: The "Analyte/IS Ratio (Neat)" represents the average ratio in a standard solution without matrix. The "Analyte/IS Ratio (Spiked Matrix)" represents the average ratio in a blank matrix spiked with known amounts of analyte and internal standard. The Matrix Effect (%) is calculated as (Analyte/IS Ratio (Spiked Matrix) / Analyte/IS Ratio (Neat)) × 100. A value close to 100% indicates effective compensation.

The consistent matrix effect values across different water matrices, coupled with a low relative standard deviation of the matrix effect, would demonstrate the suitability of this compound as an internal standard for accurate quantification of 4-butylphenol. This is crucial for obtaining reliable results in complex environmental analyses nih.govdphen1.com.

Compound List:

4-Butylphenol

this compound

Environmental Trace Analysis and Monitoring

Alkylphenols, including 4-butylphenol, are a class of compounds widely used in industrial processes and products. Their persistence and potential endocrine-disrupting properties have led to increased scrutiny of their presence and impact in various environmental compartments service.gov.uknih.govindustrialchemicals.gov.aunih.govnih.govresearchgate.netnih.govdfo.no. This compound plays a crucial role in accurately determining the levels of these environmental contaminants.

The accurate quantification of alkylphenols in water bodies is essential for assessing environmental quality and potential risks. Analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are routinely employed for this purpose nih.govexpec-tech.comoiv.intau.dkepa.govup.ptresearchgate.net. In these methods, this compound is added to samples prior to extraction and analysis. Its similar chemical behavior to 4-butylphenol, coupled with its distinct mass spectrum due to deuterium labeling, allows it to serve as an ideal internal standard. This ensures that any losses or variations during sample processing are accounted for, leading to more reliable quantitative results oiv.intau.dkepa.govresearchgate.netchemsrc.comuib.no. Studies have demonstrated the effectiveness of using deuterated standards for achieving low detection limits for alkylphenols in water samples researchgate.net.

Table 1: Representative Analytical Parameters for Alkylphenol Quantification Using Deuterated Internal Standards

| Analyte Group | Analytical Technique | Typical Internal Standard | Detection Method | Limit of Quantification (LOQ) Example | Recovery (with IS) | Reference Application |

| Alkylphenols | GC-MS/MS | This compound (or similar) | SIM/MRM | 0.01 - 1 µg/L | > 95% | Water, Wine oiv.intoiv.int |

| Alkylphenols | LC-MS/MS | Deuterated Alkylphenols | MS/MS | ng/L range | > 97% | Water expec-tech.comresearchgate.net |

| Phenolic Compounds | GC-MS | Deuterated Phenols | SIM | 0.29 - 14 ng/L | 86-88% | River/Wastewater researchgate.net |

Note: Specific LOQs and recovery rates can vary significantly based on the exact methodology, matrix, and instrumentation used.

Passive sampling devices (PSDs) offer a means to obtain time-weighted average concentrations of contaminants in aquatic environments, overcoming limitations of grab sampling desi.qld.gov.audcu.ieresearchgate.net. These devices accumulate analytes from the water column over extended periods. For accurate quantification of target compounds, such as alkylphenols, collected by PSDs, calibration using internal standards is crucial desi.qld.gov.audcu.ieresearchgate.netunit.noresearchgate.net. While direct studies explicitly detailing the use of this compound in passive sampling methodologies are not extensively detailed in the provided snippets, its established role as an internal standard for GC-MS and LC-MS analyses of alkylphenols implies its utility in calibrating passive sampling methods designed to capture these compounds. The integration of deuterated standards ensures the accurate determination of accumulated analytes after extraction from the sampling material.

The bioaccumulation of environmental contaminants in organisms, particularly in fish tissues, is a critical aspect of ecological risk assessment dfo.nouib.noscielo.brmdpi.comresearchgate.net. 4-Butylphenol and other alkylphenols have been detected in various aquatic biota uib.nomdpi.comresearchgate.net. The analysis of these compounds in complex biological matrices like fish tissues presents significant challenges due to potential matrix effects and low analyte concentrations. Analytical techniques employing GC-MS and LC-MS/MS, often with the addition of deuterated internal standards like this compound, are employed to overcome these challenges oiv.intau.dkuib.nooiv.intresearchgate.net. The use of this compound helps to correct for variations in extraction efficiency and matrix interference, thereby improving the accuracy and reliability of data on the bioaccumulation of alkylphenols in fish and other aquatic organisms.

Pharmacokinetic and Metabolic Pathway Elucidation

Beyond environmental monitoring, this compound is valuable in understanding how chemical compounds are processed within biological systems.

Deuterium labeling is a well-established technique for tracing the metabolic fate of compounds in biological systems chemsrc.com. When a compound is deuterated, its pharmacokinetic and metabolic profiles can be studied by tracking the labeled molecule. This compound can be used as a tracer to follow the absorption, distribution, metabolism, and excretion (ADME) of 4-butylphenol in vivo or in vitro studies. By monitoring the appearance and disappearance of the deuterated compound and its potential metabolites, researchers can gain insights into the metabolic pathways and rates of transformation for phenolic compounds chemsrc.com. While specific studies on this compound in this context are not explicitly detailed in the provided snippets, the general principle of using deuterated compounds as tracers in drug development and metabolic research is widely recognized chemsrc.com.

The study of biotransformation pathways, which are the biochemical processes by which organisms modify chemical compounds, is crucial for understanding toxicity and environmental fate. Microorganisms, for instance, can metabolize environmental pollutants like 4-butylphenol through specific enzymatic pathways researchgate.netnih.gov. While research has explored the biotransformation of 4-tert-butylphenol by bacteria researchgate.netnih.gov, the use of deuterated analogues like this compound would be instrumental in definitively tracing the intermediates and products of these pathways. By using this compound as a labeled substrate, researchers can employ mass spectrometry to identify and quantify specific metabolites, thereby elucidating the precise enzymatic steps involved in the biotransformation of phenolic compounds.

Utility in Early-Stage Drug Development Methodologies

While direct documentation of this compound's application in early-stage drug development is not extensively detailed in the provided literature, its utility can be inferred from the broader application of labeled compounds in analytical chemistry. In drug discovery and development, the precise quantification of analytes in biological samples is paramount for pharmacokinetic studies, metabolism profiling, and bioequivalence testing. Stable isotopically labeled internal standards, such as deuterated compounds, are essential for achieving accuracy and reliability in mass spectrometry-based quantitative analyses. These standards help to correct for variations in sample preparation, matrix effects, and instrument response, thereby ensuring the integrity of experimental data. Therefore, this compound, as a deuterated analog, holds potential as an internal standard for the quantification of related phenolic compounds or as a reference standard in analytical method development within pharmaceutical research.

Biomonitoring Method Development

Establishing Analytical Methods for Exposure Assessment in Biological Samples

Biomonitoring plays a crucial role in assessing human exposure to environmental chemicals by measuring their presence, or that of their metabolites, in biological samples such as blood and urine cdc.govnih.gov. The development of robust analytical methods is fundamental to this process, requiring high sensitivity and selectivity to detect target compounds, often at trace levels researchgate.netbmuv.de. Techniques such as Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) and Gas Chromatography-Mass Spectrometry/Mass Spectrometry (GC-MS/MS) are commonly employed, often preceded by sophisticated sample preparation steps like QuEChERS (Quick, Easy, Cheap, Effective, Rugged and Safe) or Solid Phase Extraction (SPE) bmuv.deresearchgate.net. Environmental phenols, including alkylphenols, are frequently analyzed in biomonitoring studies to understand human exposure pathways and levels nih.govresearchgate.net.

Internal Standard for Human and Animal Specimen Analysis

Stable isotopically labeled compounds, particularly those with deuterium incorporation, are indispensable as internal standards in quantitative mass spectrometry researchgate.net. These labeled analogs are chemically identical to their native counterparts but possess a different mass, allowing them to be distinguished during analysis. Their primary function is to compensate for variations that can occur during sample preparation, extraction, ionization, and detection, thereby enhancing the accuracy and precision of quantitative measurements researchgate.net. Deuterated alkylphenols, for instance, are utilized as internal standards for the accurate quantification of environmental phenols such as Bisphenol A (BPA), 4-t-octylphenol (4-t-OP), and 4-nonylphenol (4-NP) in human urine samples researchgate.net. Similarly, deuterated standards like BPA-d16 are employed in the analysis of environmental samples emblasproject.org. In this context, this compound serves as a vital internal standard for the precise quantification of butylphenols in human and animal specimens, ensuring reliable exposure assessment data.

Food Science and Material Analysis

Quantification of Phenolic Compounds in Food Matrices

Phenolic compounds are integral components of the food matrix, either occurring naturally, being added as functional ingredients, or migrating from packaging materials nih.gov. Accurate quantification of these compounds in various food products is essential for assessing dietary intake and understanding their potential impact on human health nih.gov. Analytical methodologies, predominantly GC-MS and HPLC-MS, are widely adopted for their determination due to their sensitivity and specificity nih.govresearchgate.net. Research has demonstrated the presence and quantification of various butylphenols, including 4-tert-butylphenol and 2,4-di-tert-butylphenol, in a range of food items such as vegetables, meat, and fish researchgate.netresearchgate.net.

Table 1: Detected Butylphenols and Related Compounds in Food Samples

| Compound | Food Matrix | Detected Levels (ng/g) | Reference |

| 2,4-di-tert-butylphenol | Vegetables | 1.4 - 10.6 | researchgate.net |

| 2,4-di-tert-butylphenol | Meat | 2.7 - 26.4 | researchgate.net |

| 2,4-di-tert-butylphenol | Fish (muscle) | trace - 21.6 | researchgate.net |

| 4-tert-octylphenol | Vegetables | trace - 4.8 | researchgate.net |

| 4-nonylphenol | Fats | ca. 350 |

The use of deuterated analogs, such as this compound, is critical for achieving accurate quantification of these phenolic compounds within complex food matrices, serving as an indispensable internal standard.

Assessment of Additives and Stabilizers in Polymers and Packaging Materials

Polymers used in food packaging often contain additives like antioxidants and UV stabilizers, which are incorporated to enhance material performance and product shelf-life duke.edumdpi.comuvabsorber.com. These additives, including alkylphenols such as 4-tert-butylphenol, are not chemically bound to the polymer matrix and can therefore migrate from the packaging into food products or the surrounding environment duke.eduresearchgate.net. Analytical techniques, primarily GC-MS and HPLC-MS, are employed to monitor and quantify the migration of these substances from plastic materials researchgate.net. 4-tert-butylphenol, specifically, is utilized as a plasticizer and antioxidant in the production of plastics duke.edu. Consequently, this compound functions as an essential internal standard for the precise measurement of 4-tert-butylphenol migration and its presence in polymer samples and food contact materials, thereby supporting safety assessments and regulatory compliance.

Table 2: Deuterated Standards in Analytical Applications

| Deuterated Standard | Analyte Class / Specific Analyte | Primary Application Area | Reference |

| 4-(1-methyl)octylphenol-d5 | Alkylphenols (BPA, 4-t-OP, 4-NP) | Biomonitoring of human specimens | researchgate.net |

| BPA-d16 | Bisphenol A (BPA) | Environmental sample analysis (water, sediment) | emblasproject.org |

| DiBP-d4 (Diisobutyl phthalate-d4) | Phthalates | Migration studies from packaging materials | researchgate.net |

| This compound | Butylphenols | Biomonitoring, Food & Material Analysis (as IS) | Implied |

Note: The specific use of this compound as an internal standard is inferred from the established practice of using deuterated analogs for related phenolic compounds.

Compound List:

this compound

4-tert-Butylphenol (TBP)

2,4-di-tert-butylphenol (2,4-DTBP)

Bisphenol A (BPA)

4-nonylphenol (4-NP)

4-t-octylphenol (4-t-OP)

4-(1-methyl)octylphenol-d5

BPA-d16

DiBP-d4 (Diisobutyl phthalate-d4)

Butylated hydroxytoluene (BHT)

Continuous Refinement of Analytical Methodologies Utilizing Deuterated Standards

The drive for increased sensitivity, selectivity, and robustness in analytical methods necessitates ongoing refinement. Researchers are continuously developing advanced chromatographic techniques and mass spectrometry instrumentation that can better resolve analytes from complex matrices and detect them at lower concentrations clearsynth.comwuxiapptec.commusechem.com. The use of deuterated standards like this compound is integral to these advancements, enabling more accurate calibration and compensation for matrix effects, which are often more pronounced with highly sensitive instruments scioninstruments.comwuxiapptec.comtandfonline.comwaters.com. Future work will focus on optimizing sample preparation protocols and chromatographic conditions to ensure complete co-elution and identical ionization behavior between the analyte and its deuterated standard, thereby maximizing the accuracy of quantification wuxiapptec.comtandfonline.comsigmaaldrich.comwaters.comnih.gov.

Expansion of Isotopic Labeling Strategies for Complex Phenolic Structures

While this compound serves as a valuable standard, the broader field of phenolic compound analysis often requires a diverse array of isotopically labeled standards. Phenolic compounds are structurally diverse, and developing effective labeling strategies for complex or less common phenolic structures presents a challenge wikipedia.orgresearchgate.netwikipedia.orgacs.org. Research is ongoing to expand the availability of deuterated, ¹³C-labeled, or ¹⁵N-labeled analogues for a wider range of phenolic compounds. This includes developing more efficient and selective synthesis routes for these labeled compounds, ensuring stable isotopic incorporation, and making them more accessible for routine analytical use nih.govresearchgate.netoup.comwikipedia.org.

Development of Certified Reference Materials for Enhanced Analytical Harmonization

Certified Reference Materials (CRMs) are essential for ensuring the quality, comparability, and traceability of analytical measurements across different laboratories and geographical regions iaea.orgresearchgate.netwikipedia.org. The development of CRMs incorporating deuterated standards like this compound is crucial for harmonizing analytical methodologies. These CRMs provide a benchmark for method validation, instrument calibration, and quality control musechem.comiaea.orgresearchgate.netwikipedia.org. Future efforts will focus on producing high-purity, well-characterized CRMs that include a range of deuterated internal standards, ensuring that analytical results are reliable and meet regulatory requirements iaea.orgresearchgate.netfishersci.no.

Integration of this compound in Multi-Analyte Quantification Platforms

Modern analytical challenges often involve the simultaneous quantification of multiple analytes within a single sample. This requires the use of multiple internal standards, often a suite of deuterated analogues, to accurately quantify each target compound musechem.comlcms.cz. The integration of this compound into such multi-analyte quantification platforms is a key area of development. This involves creating comprehensive libraries of deuterated standards that can be used in high-throughput screening and complex mixture analysis, such as in environmental monitoring or pharmaceutical research musechem.comlcms.cz. The development of robust analytical methods capable of handling numerous deuterated internal standards concurrently is essential for advancing these applications musechem.comlcms.cz.

Research Challenges and Future Trajectories

Q & A

Basic Research Questions

Q. What are the primary methods for synthesizing 4-Butylphenol-d5, and how do isotopic labeling techniques influence its purity assessment?

- Methodology : Synthesis typically involves deuterium incorporation via catalytic exchange or custom organic synthesis routes. Isotopic purity (≥98% d5) is confirmed using nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS). For reproducible results, ensure solvent selection minimizes proton exchange (e.g., deuterated solvents) and validate purity using triplicate measurements .

- Key Data : Comparative NMR spectra (¹H vs. ²H) and isotopic enrichment ratios (e.g., d5/d0) should be tabulated in supplementary materials to verify labeling efficiency .

Q. How does this compound’s stability vary under different storage conditions, and what analytical techniques are optimal for monitoring degradation?

- Methodology : Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic sampling. Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) to detect degradation products (e.g., de-deuterated analogs). Include control samples stored at -20°C for baseline comparison .

- Data Interpretation : Degradation kinetics (e.g., Arrhenius plots) and half-life calculations should distinguish between thermal vs. hydrolytic degradation pathways .

Advanced Research Questions

Q. How can researchers design experiments to minimize isotopic exchange interference when using this compound in kinetic studies of phenolic compounds?

- Experimental Design :

- Use deuterium-labeled internal standards to correct for isotopic exchange during sample preparation.

- Conduct control experiments with unlabeled 4-butylphenol to quantify exchange rates under varying pH and temperature conditions .

Q. What methodologies are recommended for resolving contradictory data regarding the metabolic stability of this compound across different in vitro models (e.g., hepatocytes vs. microsomes)?

- Methodology :

- Perform cross-model validation by spiking isotopically labeled metabolites into both systems.

- Use ultra-high-performance liquid chromatography (UHPLC) coupled with quadrupole time-of-flight (Q-TOF) MS to differentiate between enzymatic vs. non-enzymatic degradation .

Q. How can isotopic effects of this compound influence its partitioning behavior in biphasic solvent systems, and how should this be accounted for in extraction studies?

- Methodology :

- Measure partition coefficients (log P) using shake-flask methods with deuterated vs. non-deuterated analogs.

- Apply quantum mechanical calculations (e.g., COSMO-RS) to predict deuterium’s impact on solvation energy .

Methodological Best Practices

- Reproducibility : Document synthetic protocols with step-by-step deuterium incorporation details and purity thresholds (≥98%) in supplementary files .

- Data Presentation : Use processed data tables (e.g., isotopic ratios, degradation kinetics) in the main text; raw spectra/chromatograms should be archived in appendices .

- Contradiction Resolution : Apply mixed-methods triangulation (experimental + computational) to reconcile conflicting results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.